Pirenoxine sodium
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Overview
Description
Morphine-6-glucuronide is a phase II metabolite of morphine, an opioid used to treat acute and chronic pain. It is formed through the conjugation of morphine with glucuronic acid, which is a primary metabolic pathway for morphine . Morphine-6-glucuronide is known for its analgesic effects, which are more potent than those of morphine itself . it can accumulate to toxic levels in individuals with renal failure .
Mechanism of Action
Target of Action
Pirenoxine Sodium, also known as PRX, primarily targets the lens of the eye . The lens is a crucial part of the eye responsible for focusing light onto the retina, which allows us to see clearly. The primary role of this compound is to prevent the opacification of the lens, thereby preventing cataract formation .
Mode of Action
This compound works by inhibiting lens opacification, which is a key factor in the development of cataracts . It achieves this by preventing oxidative attacks on the lens . Oxidative stress in the lens can lead to the formation of cataracts, so by reducing this stress, this compound helps to prevent cataract formation.
Biochemical Pathways
It is known that this compound interacts withselenite or calcium ions , which have been identified as factors leading to the formation of lens cataracts . By interacting with these ions, this compound can reduce their impact on the lens and thus help to prevent cataract formation.
Result of Action
The primary result of this compound’s action is the reduction in lens cloudiness . In liquid solutions, this compound has been shown to decrease the cloudiness of a crystallin solution, which is produced to mimic the environment of the eye . Specifically, this compound reduces the cloudiness of the lens solution containing calcium by 38% and reduces the cloudiness of the selenite solution by 11% .
Action Environment
The action of this compound is influenced by the environment within the eye. The presence of selenite or calcium ions in the eye can lead to the formation of cataracts . Therefore, the efficacy of this compound may be influenced by the levels of these ions within the eye.
Biochemical Analysis
Biochemical Properties
Pirenoxine Sodium interacts with selenite or calcium ions that have been proven as factors leading to the formation of lens cataract . It reduces the cloudiness of the lens solution containing calcium by 38% and reduced the cloudiness of the selenite solution by 11% .
Cellular Effects
This compound, with its strong antioxidant properties, has demonstrated beneficial effects on lens opacity from in vitro and in vivo models . It has been shown to cause decreased cloudiness of a crystallin solution produced to mimic the environment of the eye .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with selenite or calcium ions . The mechanism of selenium-induced cataratogenesis is attributed to decreased calcium-ATPase activity and increased calcium-induced proteolysis .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated hypoglycemic effects in a dose-dependent manner
Metabolic Pathways
It is known to interfere with lens glucose metabolism mediated by AR in the polyol pathway via NADPH oxidation, resulting in inhibition of sorbitol synthesis and a reduction of further osmotic damage .
Transport and Distribution
Given its role in interacting with selenite or calcium ions, it may be distributed wherever these ions are present .
Subcellular Localization
Given its role in interacting with selenite or calcium ions, it may be localized wherever these ions are present .
Preparation Methods
Morphine-6-glucuronide is synthesized from morphine through a process called glucuronidation. This involves the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), which catalyzes the transfer of glucuronic acid to morphine . The synthetic route typically involves the use of glucuronic acid derivatives and specific reaction conditions to ensure the formation of the glucuronide bond . Industrial production methods often involve the use of recombinant enzymes to facilitate the glucuronidation process .
Chemical Reactions Analysis
Morphine-6-glucuronide primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. It is formed through the glucuronidation of morphine, which involves the addition of a glucuronic acid moiety to the morphine molecule . This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . The major product of this reaction is morphine-6-glucuronide, which has potent analgesic effects .
Scientific Research Applications
Morphine-6-glucuronide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is studied for its analgesic properties and its potential use as a pain management drug . Research has shown that morphine-6-glucuronide may have fewer adverse effects compared to morphine, making it a candidate for postoperative analgesia and other pain management therapies . Additionally, it is used in pharmacokinetic studies to understand the metabolism and elimination of morphine in the body .
Comparison with Similar Compounds
Morphine-6-glucuronide is often compared to morphine and morphine-3-glucuronide. While morphine-3-glucuronide is an inactive metabolite with no analgesic effects, morphine-6-glucuronide is a potent analgesic . Morphine-6-glucuronide is also more hydrophilic than morphine, which affects its ability to cross the blood-brain barrier . This makes morphine-6-glucuronide a more attractive analgesic for certain applications, as it may have fewer central nervous system side effects compared to morphine . Other similar compounds include codeine-6-glucuronide and hydromorphone-3-glucuronide, which are also metabolites of opioid drugs .
Properties
CAS No. |
51410-30-1 |
---|---|
Molecular Formula |
C16H8N2NaO5 |
Molecular Weight |
331.23 g/mol |
IUPAC Name |
sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate |
InChI |
InChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22); |
InChI Key |
RGHHPSKBKRXNPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2.[Na] |
Key on ui other cas no. |
51410-30-1 |
Related CAS |
1043-21-6 (Parent) |
Synonyms |
PIRENOXINE SODIUM; 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT; sodium 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate; 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid sodium salt; Catalin sodium; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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